5-(Pyrrolidin-2-yl)pent-1-en-3-one
Description
5-(Pyrrolidin-2-yl)pent-1-en-3-one is a cyclic enone derivative featuring a pyrrolidine ring fused to a pentenone backbone. Its structure combines the electron-withdrawing enone moiety with the basicity of the pyrrolidine nitrogen, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
5-pyrrolidin-2-ylpent-1-en-3-one |
InChI |
InChI=1S/C9H15NO/c1-2-9(11)6-5-8-4-3-7-10-8/h2,8,10H,1,3-7H2 |
InChI Key |
CXZADXGLUSSSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CCC1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-2-yl)pent-1-en-3-one can be achieved through several methods. One common approach involves the reaction of pyrrolidine with pent-1-en-3-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 5-(Pyrrolidin-2-yl)pent-1-en-3-one often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-2-yl)pent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Based on the search results, information regarding the applications of "5-(Pyrrolidin-2-yl)pent-1-en-3-one" is limited. However, some information can be gleaned regarding similar compounds and their applications.
5-(Pyrrolidin-2-yl)pent-1-en-3-one information can be viewed, including NMR, HPLC, and LC-MS data .
While specific applications for "5-(Pyrrolidin-2-yl)pent-1-en-3-one" are not available in the search results, research into similar compounds provides insight into potential applications:
1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one This compound features a pyrrolidine ring, a pyrimidinyl group, and a pentenone moiety.
- Scientific Research Applications: It can be used as a building block for synthesizing more complex molecules due to its unique structure, making it valuable in organic synthesis. It may also have biological activity, potentially serving as a lead compound for new drugs or bioactive molecules. Research into its medicinal properties could lead to new therapeutic agents, with potential antiviral, antibacterial, or anticancer properties. The compound's properties may be exploited in industrial applications, such as developing new materials or chemical processes.
- Biological Activity: Research suggests potential antiviral activity, anticancer properties, and the ability to modulate specific signaling pathways.
- Mechanism of Action: The primary target of action for this compound is the G-protein-coupled receptor 119 (GPR119). It acts as an agonist to the GPR119 receptor, affecting the insulin secretion pathway in pancreatic β-cells and the GLP-1 secretion pathway in enteroendocrine cells. The action of the compound results in the stimulation of glucose-dependent insulin release and the promotion of GLP-1 secretion.
-
Comparison with Similar Compounds: The uniqueness of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one lies in its specific structural features, like the pyrrolidine ring and the pentenone moiety, which distinguish it from other similar compounds and may contribute to its distinct biological and chemical properties.
- Variations in halogen substitution or the addition of methyl groups can alter the reactivity, lipophilicity, bioavailability, sterics, and electronic properties of related compounds.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-2-yl)pent-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 5-(Pyrrolidin-2-yl)pent-1-en-3-one and its analogs:
Key Comparisons:
Reactivity and Electronic Effects: The chloropyridinyl analog (239) exhibits enhanced electrophilicity compared to the pyrrolidinyl parent compound, likely due to the electron-withdrawing chlorine atom. This could influence its reactivity in Michael additions or cycloadditions . In contrast, 3-hydroxycotinine contains a hydroxyl group that increases polarity and metabolic stability, diverging from the enone-driven reactivity of 5-(Pyrrolidin-2-yl)pent-1-en-3-one .
Biological Applications: AK-2292 derivatives incorporate the pyrrolidinyl-enone scaffold but are functionalized with phosphonic acid and isoindolinone groups to enable proteolysis-targeting chimera (PROTAC) activity. These modifications allow selective degradation of STAT5 proteins, a mechanism absent in the simpler enone structure of the parent compound .
PROTAC derivatives (e.g., AK2146) employ analogous synthetic strategies but require additional steps for phosphonic acid conjugation, reflecting increased complexity .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological or kinetic data for 5-(Pyrrolidin-2-yl)pent-1-en-3-one are sparse; most evidence focuses on its role as a synthetic intermediate.
- Contradictions : While 239 and PROTACs share synthetic methodologies, their functional outcomes differ significantly due to substituent effects. This underscores the importance of structural tailoring for specific applications.
Biological Activity
5-(Pyrrolidin-2-yl)pent-1-en-3-one, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly as an analog of pyrovalerone. This article delves into its synthesis, biological properties, and implications for therapeutic applications, supported by various research findings and data tables.
Molecular Characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C9H13NO |
| Molecular Weight | 151.21 g/mol |
| IUPAC Name | 5-(Pyrrolidin-2-yl)pent-1-en-3-one |
| InChI | InChI=1S/C9H13NO/c1-2-9(11)6-5-8-4-3-7-10-8/h1,8,10H,3-7H2 |
| InChI Key | CMRPGYZNBBMSMT-UHFFFAOYSA-N |
| Canonical SMILES | C#CC(=O)CCC1CCCN1 |
Biological Activity Overview
5-(Pyrrolidin-2-yl)pent-1-en-3-one is primarily studied for its interactions with neurotransmitter systems. Research indicates that it acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), while exhibiting lower activity against the serotonin transporter (SERT). The following sections detail specific biological evaluations.
Inhibition of Neurotransmitter Transporters
The compound has been evaluated for its inhibitory effects on key neurotransmitter transporters:
- Dopamine Transporter (DAT) :
- Norepinephrine Transporter (NET) :
- Serotonin Transporter (SERT) :
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
Study 1: Stimulant Activity in Animal Models
Research conducted by Vaugeois et al. demonstrated that pyrovalerone analogs, including 5-(Pyrrolidin-2-yl)pent-1-en-3-one, significantly increased locomotor activity in mice at doses as low as 2 mg/kg. This effect correlated with DAT occupancy levels .
Study 2: Antiproliferative Activity
In vitro studies have assessed the antiproliferative effects of various derivatives on cancer cell lines. For instance, compounds derived from similar structures exhibited IC50 values ranging from 7.58 to 10.6 μM against human lung cancer cells (A549), indicating potential therapeutic applications in oncology .
Summary of Biological Activities
The following table summarizes the biological activities and mechanisms of action associated with 5-(Pyrrolidin-2-yl)pent-1-en-3-one:
| Activity | Target | IC50 Value | Notes |
|---|---|---|---|
| Dopamine Reuptake Inhibition | DAT | ~3 nM | High potency; stimulant effects observed |
| Norepinephrine Reuptake Inhibition | NET | Moderate potency | Contributes to stimulant properties |
| Serotonin Reuptake Inhibition | SERT | >50 μM | Relatively inactive |
| Antiproliferative Effects | Various Cancer Cell Lines | 7.58 - 10.6 μM | Significant activity against A549 cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
